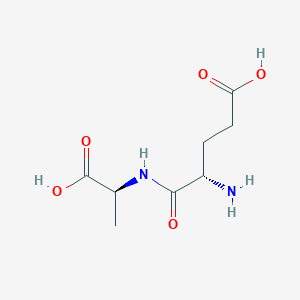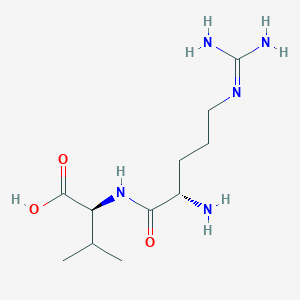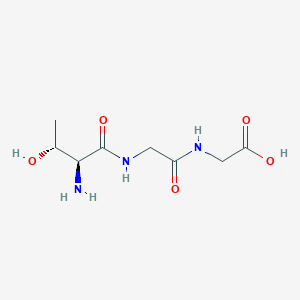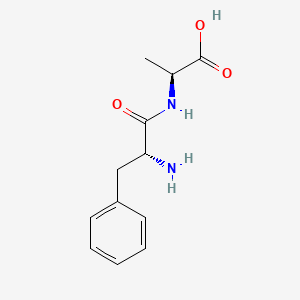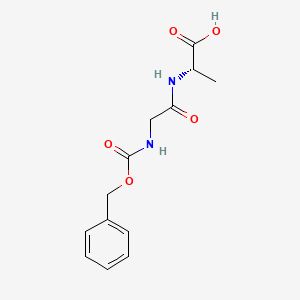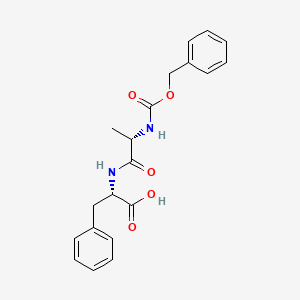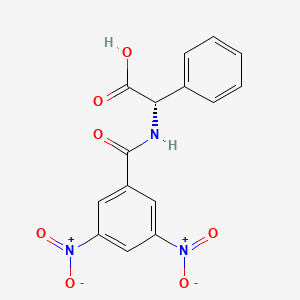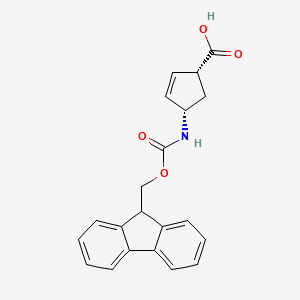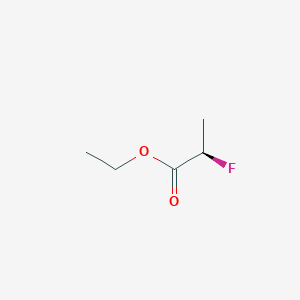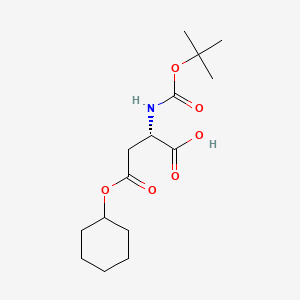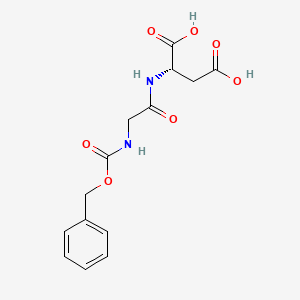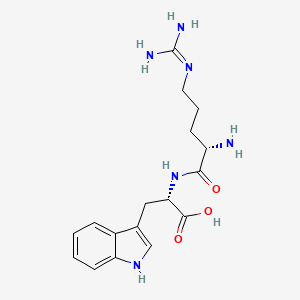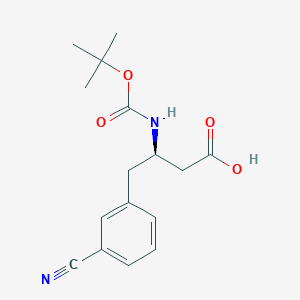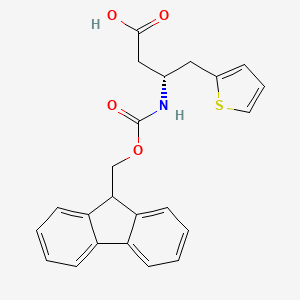![molecular formula C11H8BrClN2O3 B1336588 1-[(4-溴-2-氯苯氧基)甲基]-1H-吡唑-3-羧酸 CAS No. 1001500-72-6](/img/structure/B1336588.png)
1-[(4-溴-2-氯苯氧基)甲基]-1H-吡唑-3-羧酸
描述
The compound "1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms opposite each other. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including agriculture and pharmaceuticals. The specific substitution pattern on the pyrazole ring and the presence of halogens suggest potential for activity or use as an intermediate in chemical synthesis.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate of a new insecticide, was achieved through a series of reactions starting from 2,3-dichloropyridine, involving hydrazining, cyclization, bromination, oxidation, and hydrolysis . Similarly, the synthesis of 1H-pyrazole-3-carboxamide derivatives was accomplished by reacting acid chlorides with binucleophiles such as diamines or amino alcohols . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the specific bromo-chlorophenoxy substituent.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. For instance, the crystal structure of a related compound, 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was elucidated using crystallographic techniques and further examined using quantum chemical methods . These techniques could be employed to determine the precise molecular structure of "1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid" and to predict its reactivity and interactions.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization, halogenation, and esterification. The reactivity of the pyrazole ring allows for the introduction of different functional groups, which can significantly alter the compound's properties. For example, the reaction of 4,5-dihydro-1H-pyrazole-3,5,5-tricarboxylic acids esters with halogens led to chlorinated and brominated products, which upon thermolysis provided cyclopropanetricarboxylic acid esters . The bromo and chloro substituents on the compound of interest suggest that it may also participate in similar halogenation reactions or serve as a key intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the pyrazole ring. The presence of halogens and other electron-withdrawing groups can affect the acidity of the carboxylic acid group and the overall molecular polarity. Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic structure, including the HOMO-LUMO energy gap, molecular electrostatic potential map, and thermodynamic properties . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its potential applications.
科学研究应用
Synthesis and Chemical Properties
The compound is an important intermediate in the synthesis of new insecticides like chlor-antraniliprole. It is synthesized from 2,3-dichloropyridine via nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. This synthesis method improves product yield and purity due to simple operations and fast reaction times (Niu Wen-bo, 2011).
It is also used in the synthesis of pyrazole derivatives, where its crystal structure is crucial for confirming regioisomer identity. The synthesis involves regiospecific reactions and its crystal structure helps in understanding the compound's conformational differences and packing (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009).
Antifungal and Antimicrobial Activity
A series of pyrazole derivatives, including this compound, have been synthesized and tested for antifungal activity against various phytopathogenic fungi. These compounds displayed moderate to excellent antifungal activities, with some showing higher efficacy than commercial fungicides (Shijie Du et al., 2015).
The compound has also been investigated for antimicrobial activity. It has shown potential in antimicrobial applications, contributing to the development of new therapeutic agents (K. Umesha, K. Rai, M. A. Harish Nayaka, 2009).
Theoretical and Computational Studies
This compound has been a subject of theoretical and computational studies to understand its structural and electronic properties. These studies include density functional theory (DFT) calculations, NMR data analysis, and molecular docking, which provide insights into its chemical reactivity and stability (S. Viveka et al., 2016).
Research also involves the synthesis of various pyrazole amides and their structural features, exploring their electronic structure and nonlinear optical properties through computational applications (Iram Kanwal et al., 2022).
安全和危害
未来方向
属性
IUPAC Name |
1-[(4-bromo-2-chlorophenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O3/c12-7-1-2-10(8(13)5-7)18-6-15-4-3-9(14-15)11(16)17/h1-5H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJTVHPXSDXLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCN2C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167304 | |
| Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1001500-72-6 | |
| Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



